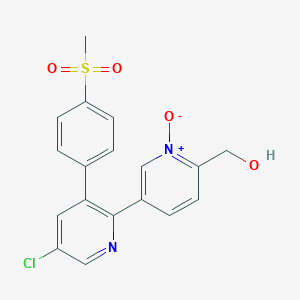
(5Z,7E)-dodeca-5,7-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7E)-dodeca-5,7-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is notable for its role as a pheromone in certain insect species, particularly in the context of mating disruption strategies for pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol typically involves several steps, including the use of palladium-catalyzed coupling reactions. One common method involves the hydrozirconation of an alkyne followed by coupling reactions using palladium catalysts and selective hydrogenations . Another approach includes the Wittig condensation reactions to form the conjugated dienyl alcohols .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the Lindlar reduction of (E)-7-dodecen-5-yn-1-ol, although this method may lack selectivity and produce a mixture of (Z,E)-diene and monoenic compounds .
Chemical Reactions Analysis
Types of Reactions
(5Z,7E)-dodeca-5,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: (5Z,7E)-dodeca-5,7-dienal or (5Z,7E)-dodeca-5,7-dienoic acid.
Reduction: (5Z,7E)-dodecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z,7E)-dodeca-5,7-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: Utilized in the formulation of pheromone-based pest control products.
Mechanism of Action
The mechanism of action of (5Z,7E)-dodeca-5,7-dien-1-ol as a pheromone involves binding to specific receptors in the target insect species, triggering behavioral responses such as attraction or mating disruption. The molecular targets are typically olfactory receptors that detect the pheromone and initiate a signaling cascade leading to the desired behavioral outcome .
Comparison with Similar Compounds
Similar Compounds
(5Z,7E)-dodeca-5,7-dienal: Similar structure but with an aldehyde group instead of a hydroxyl group.
(5Z,7E)-dodeca-5,7-dienoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(5Z,7E)-dodecane: Similar carbon chain length but fully saturated without double bonds.
Uniqueness
(5Z,7E)-dodeca-5,7-dien-1-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(5Z,7E)-dodeca-5,7-dien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKGQZMLJXRJX-MDAAKZFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C\CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)

![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)

